Cas no 1069115-04-3 (Methyl 2-[2-bromo-4-(trifluoromethyl)phenyl]acetate)

Methyl 2-[2-bromo-4-(trifluoromethyl)phenyl]acetate is a versatile brominated aromatic ester with a trifluoromethyl substituent, widely used in pharmaceutical and agrochemical synthesis. Its key advantages include high reactivity as an intermediate in cross-coupling reactions, such as Suzuki or Heck couplings, due to the presence of the bromo group. The trifluoromethyl moiety enhances lipophilicity and metabolic stability, making it valuable in drug design. The ester functionality allows further derivatization, enabling flexible downstream modifications. This compound is characterized by its stability under standard storage conditions and compatibility with a range of organic solvents, facilitating its use in diverse synthetic applications. Its well-defined structure ensures consistent performance in complex organic transformations.
Methyl 2-[2-bromo-4-(trifluoromethyl)phenyl]acetate structure
1069115-04-3 structure
Product Name:Methyl 2-[2-bromo-4-(trifluoromethyl)phenyl]acetate
CAS No:1069115-04-3
MF:C10H8BrF3O2
MW:297.068532943726
CID:4559976
PubChem ID:75487957
Update Time:2025-06-08

Methyl 2-[2-bromo-4-(trifluoromethyl)phenyl]acetate Chemical and Physical Properties

Names and Identifiers

    • METHYL 2-[2-BROMO-4-(TRIFLUOROMETHYL)PHENYL]ACETATE
    • Methyl 2-(2-bromo-4-(trifluoromethyl)phenyl)acetate
    • SCHEMBL15524663
    • Methyl 2-bromo-4-(trifluoromethyl)phenylacetate
    • METHYL2-[2-BROMO-4-(TRIFLUOROMETHYL)PHENYL]ACETATE
    • 1069115-04-3
    • Methyl2-(2-bromo-4-(trifluoromethyl)phenyl)acetate
    • BS-30024
    • F88180
    • Methyl 2-[2-bromo-4-(trifluoromethyl)phenyl]acetate
    • Inchi: 1S/C10H8BrF3O2/c1-16-9(15)4-6-2-3-7(5-8(6)11)10(12,13)14/h2-3,5H,4H2,1H3
    • InChI Key: VJEHMVATGGDHMX-UHFFFAOYSA-N
    • SMILES: BrC1C=C(C(F)(F)F)C=CC=1CC(=O)OC

Computed Properties

  • Exact Mass: 295.96598g/mol
  • Monoisotopic Mass: 295.96598g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 3
  • Complexity: 255
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.3
  • Topological Polar Surface Area: 26.3

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Additional information on Methyl 2-[2-bromo-4-(trifluoromethyl)phenyl]acetate

Methyl 2-[2-bromo-4-(trifluoromethyl)phenyl]acetate (CAS No. 1069115-04-3): A Comprehensive Overview

Methyl 2-[2-bromo-4-(trifluoromethyl)phenyl]acetate, identified by its CAS number 1069115-04-3, is a significant compound in the realm of pharmaceutical and chemical research. This compound, featuring a brominated aromatic ring substituted with a trifluoromethyl group, has garnered attention due to its versatile applications in synthetic chemistry and potential roles in drug development.

The structural attributes of Methyl 2-[2-bromo-4-(trifluoromethyl)phenyl]acetate make it a valuable intermediate in the synthesis of various pharmacologically active molecules. The presence of both bromine and trifluoromethyl groups enhances its reactivity, allowing for further functionalization through cross-coupling reactions, nucleophilic substitutions, and other organic transformations. These properties are particularly relevant in the context of modern drug discovery, where fine-tuned molecular architectures are essential for achieving desired biological activities.

In recent years, there has been a growing interest in the development of small-molecule inhibitors targeting complex biological pathways. Methyl 2-[2-bromo-4-(trifluoromethyl)phenyl]acetate has been explored as a building block in the synthesis of novel compounds aimed at modulating enzyme activity and receptor binding. For instance, researchers have utilized this compound to develop potential therapeutic agents for neurological disorders, where precise modulation of neurotransmitter systems is crucial.

The trifluoromethyl group, a key feature of Methyl 2-[2-bromo-4-(trifluoromethyl)phenyl]acetate, is known for its ability to enhance metabolic stability and binding affinity in drug candidates. This characteristic has made it a popular choice in medicinal chemistry for creating molecules with improved pharmacokinetic profiles. Furthermore, the bromine substituent provides a handle for further chemical manipulation, enabling the construction of increasingly complex molecular frameworks.

Recent studies have highlighted the role of Methyl 2-[2-bromo-4-(trifluoromethyl)phenyl]acetate in the synthesis of kinase inhibitors, which are critical for treating cancers and inflammatory diseases. By serving as a precursor to more elaborate structures, this compound contributes to the development of drugs that selectively inhibit aberrant signaling pathways involved in disease progression. The ability to precisely control the substitution patterns on the aromatic ring allows chemists to fine-tune the properties of these inhibitors, optimizing their efficacy and selectivity.

The versatility of Methyl 2-[2-bromo-4-(trifluoromethyl)phenyl]acetate extends beyond its applications in pharmaceuticals. It has also been utilized in materials science and agrochemical research, where its unique structural features contribute to the development of advanced materials and crop protection agents. The combination of bromine and trifluoromethyl groups makes it a valuable reagent for generating novel compounds with tailored properties.

In conclusion, Methyl 2-[2-bromo-4-(trifluoromethyl)phenyl]acetate (CAS No. 1069115-04-3) is a multifaceted compound with significant implications in both academic research and industrial applications. Its structural features enable diverse chemical transformations, making it an indispensable tool for synthetic chemists and medicinal chemists alike. As research continues to uncover new applications for this compound, its importance in advancing chemical innovation is likely to grow even further.

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